molecular formula C21H21ClN6O B12759063 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 124556-75-8

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12759063
CAS No.: 124556-75-8
M. Wt: 408.9 g/mol
InChI Key: MOABCSGQJGXIAF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a central nervous system agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multiple steps:

    Formation of the Triazolophthalazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolophthalazine core.

    Attachment of the Piperazine Moiety: The final step involves the alkylation of the triazolophthalazine core with 2-(4-phenyl-1-piperazinyl)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the chlorine and piperazine moieties.

    8-Chloro-1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the piperazine moiety.

    2-(4-Phenyl-1-piperazinyl)ethyl derivatives: Lacks the triazolophthalazine core.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to the presence of both the triazolophthalazine core and the 2-(4-phenyl-1-piperazinyl)ethyl moiety, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

124556-75-8

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

8-chloro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one

InChI

InChI=1S/C21H21ClN6O/c22-17-6-7-19-16(14-17)15-23-28-20(19)24-27(21(28)29)13-10-25-8-11-26(12-9-25)18-4-2-1-3-5-18/h1-7,14-15H,8-13H2

InChI Key

MOABCSGQJGXIAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC=CC=C5

Origin of Product

United States

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